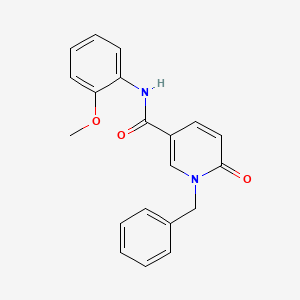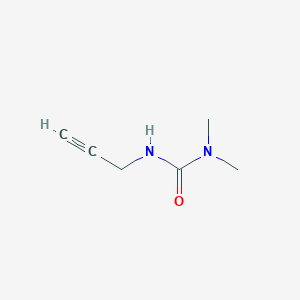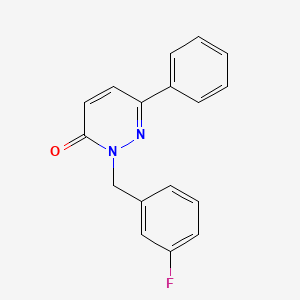
4-(Aminomethyl)pyridine-2-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)pyridine-2-carboxamide hydrochloride is a chemical compound with the molecular weight of 187.63 . It is available in powder form and is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H9N3O.ClH/c8-4-5-1-2-10-6(3-5)7(9)11;/h1-3H,4,8H2,(H2,9,11);1H . This indicates that the compound has a pyridine ring with an aminomethyl group at the 4-position and a carboxamide group at the 2-position . Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antileishmanial Drug Development
Research on pyrazolopyridine derivatives, including structures related to 4-(Aminomethyl)pyridine-2-carboxamide hydrochloride, has highlighted their potential as antileishmanial drugs. The study synthesized several compounds and evaluated their activity against Leishmania amazonensis, identifying derivatives with promising antileishmanial properties. This work contributes to the search for new treatments for leishmaniasis, a neglected tropical disease (Heloisa de Mello et al., 2004).
Synthesis of Heterocycles
A novel synthesis pathway utilizing enaminones derived from N-protected α-amino acids, closely related to the chemical structure of interest, has been developed. This pathway facilitates the creation of methyl 5-substituted-4-hydroxypyrrole-3-carboxylates and other heterocycles, showcasing the versatility of these compounds in synthesizing functionalized organic molecules (Uroš Grošelj et al., 2013).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and shown to exhibit significant antimicrobial activity. This includes a series of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides with promising efficacy against bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (I. O. Zhuravel et al., 2005).
Amide Rotational Barriers
The study of the amide rotational barriers in picolinamide and nicotinamide, which share the pyridine carboxamide core with this compound, provides insight into the structural and energetic aspects of these molecules. Understanding these barriers is crucial for designing drugs with desired pharmacokinetic properties (Ryan A. Olsen et al., 2003).
Anticonvulsant Enaminones
The structural analysis of anticonvulsant enaminones reveals the importance of the pyridine moiety and its derivatives in medicinal chemistry. These compounds exhibit promising anticonvulsant activity, demonstrating the therapeutic potential of pyridine derivatives in treating epilepsy and related disorders (M. Kubicki et al., 2000).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
4-(aminomethyl)pyridine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c8-4-5-1-2-10-6(3-5)7(9)11;/h1-3H,4,8H2,(H2,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWXQGRNGGHCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2670288.png)
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2670290.png)




![3-Cyclopropyl-1-{1-[(5-ethylthiophen-2-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2670297.png)
![3-[2-(Propan-2-yl)phenoxy]propanoic acid](/img/structure/B2670298.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2670301.png)
![1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2670302.png)

![4-Chloro-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2670307.png)
